9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one
Description
9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one (CAS: 10568-28-2; molecular formula: C₁₈H₁₄O₂; molecular weight: 262.308 g/mol) is a dihydro-substituted arylnaphthalene lactone, a subclass of lignans with demonstrated biological activities such as antifungal, antiviral, and anti-inflammatory properties . Synthesized via heat-mediated dehydro-Diels-Alder (DDA) reactions, this compound is a partially aromatic intermediate in the formation of fully aromatic arylnaphthalene lactones like 9-phenylnaphtho[2,3-c]furan-1(3H)-one (compound 3) . Its structure features a fused naphthofuranone core with a phenyl substituent at position 9 and a partially saturated dihydro ring system at positions 3a and 4 (Figure 1). X-ray crystallography confirms its non-planar geometry, with a torsion angle of 62.85° between the phenyl and naphthofuranone groups in co-crystallized mixtures .
Properties
IUPAC Name |
4-phenyl-9,9a-dihydro-1H-benzo[f][2]benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O2/c19-18-17-14(11-20-18)10-13-8-4-5-9-15(13)16(17)12-6-2-1-3-7-12/h1-9,14H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXSMBHPLBWSLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2COC(=O)C2=C(C3=CC=CC=C31)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293735 | |
| Record name | 9-phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10568-28-2 | |
| Record name | NSC91810 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91810 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-PHENYL-3A,4-DIHYDRO-3H-NAPHTHO(2,3-C)FURAN-1-ONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one typically involves the coupling of 2-hydroxy-1,4-naphthoquinones with olefins. One notable method is the palladium-catalyzed reverse hydrogenolysis, which provides an efficient and waste-free approach to synthesizing this compound. The reaction is catalyzed by commercially available palladium on carbon (Pd/C) and does not require oxidants or hydrogen acceptors .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and implementing purification techniques such as recrystallization or chromatography to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydro compounds with altered electronic properties.
Scientific Research Applications
9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Mechanism of Action
The mechanism of action of 9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3h)-one is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s structure suggests it could engage in π-π interactions with aromatic residues in proteins, potentially affecting enzyme activity or receptor binding. Further research is needed to elucidate the precise molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Positional Isomers: 4-Phenyl vs. 9-Phenyl Arylnaphthalene Lactones
4-Phenylnaphtho[2,3-c]furan-1(3H)-one (compound 2; CAS: 50558-51-5) and 9-phenylnaphtho[2,3-c]furan-1(3H)-one (compound 3) are positional isomers differing in phenyl substitution (Table 1).
Table 1. Structural and Crystallographic Comparison of Compounds 2, 3, and 5
Key Findings :
- Stereoelectronic Effects : The larger torsion angle in compound 2 (68.12°) vs. compound 3 (62.43°) arises from steric hindrance between the trans-oriented ketone group and the phenyl substituent .
- Packing Arrangements : Both compounds 2 and 3 form chains along the b-axis via C–H···O interactions, but compound 3 exhibits tighter intermolecular contacts (2.607 Å vs. 2.52 Å) due to favorable π-stacking .
Dihydro Intermediate: 3a,4-Dihydro-9-Phenylnaphtho[2,3-c]furan-1(3H)-one (Compound 5)
Compound 5 is a non-aromatic intermediate with a partially saturated lactone ring. Under catalytic conditions (e.g., Pd/C at elevated temperatures), it undergoes full aromatization to compound 3 . Key distinctions include:
- Symmetry and Packing : Unlike the C2 symmetry of compounds 2 and 3, compound 5 adopts mirror symmetry, leading to distinct unit cell arrangements (volume ≈1300 ų) .
- Reactivity : The sp³-hybridized C8 in compound 5 prevents further structural isomerization, stabilizing it as a reaction intermediate .
Co-Crystallized Isomer Mixtures
A unique feature observed in mixture 2–3 is the co-crystallization of Type I (cis) and Type II (trans) arylnaphthalene lactone isomers within the same asymmetric unit cell (44% and 56% occupancy, respectively) . This phenomenon is stabilized by hydrogen bonds (e.g., O3–H14, O2–H1) and highlights the structural flexibility of the naphthofuranone scaffold .
Biological Activity
9-Phenyl-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one is a polycyclic aromatic compound characterized by its unique fused naphthalene and furan structure. This compound, with the molecular formula and a molecular weight of approximately 246.29 g/mol, exhibits notable biological activities that have garnered attention in various fields of research.
The compound features a phenyl group at the 9-position, contributing to its chemical reactivity and biological interactions. Its melting point ranges from 183 to 186 °C, indicating stability under standard conditions. The conjugated system within its structure allows for electrophilic substitutions and other organic reactions, making it a subject of interest in synthetic and medicinal chemistry .
Biological Activities
Research indicates that this compound possesses several significant biological activities:
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has been associated with the inhibition of cell proliferation and induction of apoptosis in certain cancer types .
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antimicrobial properties, although further studies are needed to elucidate its mechanisms of action .
- Enzyme Inhibition : This compound has been studied for its potential to inhibit specific enzymes involved in cancer progression, such as thioredoxin reductase (TrxR), indicating its role in redox regulation within cells .
Comparative Analysis with Related Compounds
A comparative analysis highlights the uniqueness of this compound relative to structurally similar compounds. The following table summarizes key characteristics:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-Phenylnaphtho[2,3-c]furan-1(3H)-one | Similar naphthalene-furan core | Different substitution pattern affecting reactivity |
| 9-(4-Iodophenyl)-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one | Iodine substitution at the phenyl group | Enhanced reactivity due to iodine's electronegative nature |
| 9-(3-Tolyl)-3a,4-dihydronaphtho[2,3-c]furan-1(3H)-one | Methyl substitution on phenyl group | Variations in solubility and biological activity due to methyl group presence |
Anticancer Mechanisms
A study conducted on the anticancer properties of this compound demonstrated its effectiveness against pancreatic cancer cells. The research indicated that it induces apoptosis through the activation of nuclear factor erythroid 2-related factor 2 (NRF2), which is often over-expressed in cancer cells . The results showed a significant correlation between the compound's activity and its structural attributes.
Enzyme Inhibition Studies
Further investigations into enzyme inhibition revealed that this compound acts as a reversible inhibitor of TrxR. The inhibition was quantified using kinetic assays that demonstrated a dose-dependent response . This finding positions the compound as a potential candidate for therapeutic applications targeting redox-sensitive pathways in cancer.
Q & A
Q. Table 1: Comparison of Synthetic Routes
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Acid-catalyzed cyclization | 62–68 | H₂SO₄, reflux, 24h | |
| Transition-metal catalysis | 75–82 | Pd(OAc)₂, 80°C, 12h |
Basic: Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the dihydronaphtho-furanone scaffold. Key signals:
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₈H₁₄O₂, [M+H]⁺ = 262.0994) .
- X-ray Crystallography : Resolves stereochemistry of the fused ring system (e.g., C3a and C4 configurations) .
Advanced: How can researchers address discrepancies in reported physicochemical properties (e.g., melting points, spectral data)?
Methodological Answer:
- Cross-validate data using multiple databases (PubChem, EPA DSSTox) to identify outliers .
- Reproduce experiments under controlled conditions (e.g., solvent purity, heating rates) to isolate variables.
- Leverage computational tools : Compare experimental IR/Raman spectra with DFT-simulated spectra to resolve ambiguities .
Q. Table 2: Reported vs. Experimental Melting Points
| Source | Melting Point (°C) | Notes |
|---|---|---|
| PubChem | 198–200 | Unpurified sample |
| NIST | 202–204 | Recrystallized (EtOH/H₂O) |
Advanced: What strategies enable enantioselective synthesis of this compound?
Methodological Answer:
- Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to induce asymmetry during cyclization .
- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze racemic mixtures .
- Asymmetric hydrogenation : Chiral ligands (e.g., Josiphos) with Ru or Rh catalysts achieve >90% ee .
Advanced: How can computational modeling predict bioactivity or toxicity?
Methodological Answer:
- Molecular docking : Screen against cancer targets (e.g., topoisomerase II) using AutoDock Vina .
- QSAR models : Correlate substituent effects (e.g., phenyl ring substitution) with cytotoxicity .
- ADMET prediction : Tools like SwissADME estimate bioavailability and hepatotoxicity .
Basic: What are the solubility and stability considerations for this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
